1-Azaspiro[4.5]decan-2-one
Description
Contextualization within Nitrogen-Containing Heterocycles and Spirocyclic Systems
1-Azaspiro[4.5]decan-2-one is a member of two significant classes of organic compounds: nitrogen-containing heterocycles and spirocyclic systems. Heterocyclic compounds, which incorporate atoms of at least two different elements in their cyclic structure, are fundamental in organic and medicinal chemistry. Nitrogen-containing heterocycles, in particular, are widespread in nature and form the core of many pharmaceuticals.
Spiro compounds are characterized by having at least two molecular rings that share a single common atom, known as the spiro atom. This structural feature imparts a notable rigidity and a unique three-dimensional arrangement of functional groups. In the case of this compound, the spiro atom is a carbon that connects a five-membered ring containing a nitrogen atom (a γ-lactam) and a six-membered cyclohexane (B81311) ring. This bicyclic structure, with its defined stereochemistry, makes it an intriguing building block in synthetic chemistry. The presence of the nitrogen atom within the spiro framework imparts basic properties to the molecule, making it a candidate for various chemical transformations such as nucleophilic substitutions and cyclizations. cymitquimica.com
The combination of the lactam functionality and the spirocyclic nature in this compound results in a conformationally rigid scaffold. This rigidity is a desirable trait in drug design as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.
Academic Significance and Research Interest as a Core Scaffold
The unique structural attributes of this compound have made it a compound of considerable academic and research interest. It serves as a valuable scaffold in the design and synthesis of more complex molecules with potential biological activities. The inherent rigidity of the spirocyclic system is a key factor driving this interest, as it provides a fixed three-dimensional template for the spatial orientation of various substituents. uc.pt
Researchers have increasingly focused on spirocyclic lactams, including the spiro-γ-lactam motif present in this compound, for their potential applications in drug discovery. rsc.org The ability to introduce diverse functional groups onto the spirocyclic core allows for the systematic exploration of chemical space and the development of structure-activity relationships (SAR). This makes the this compound framework a privileged scaffold in medicinal chemistry.
The synthesis of spiro-γ-lactams has been a subject of extensive research, with various methodologies being developed to construct this key motif. rsc.orgnih.gov These synthetic efforts underscore the importance of this class of compounds and the continuous search for efficient and stereoselective routes to access them.
Scope of Research Contributions on this compound
Research involving the this compound scaffold has led to the discovery of compounds with a range of biological activities. Its derivatives have been investigated for their potential as therapeutic agents in several areas.
One notable area of research is in the field of opioid receptor modulation. Derivatives of 1-azaspiro[4.5]decane have been synthesized and evaluated for their binding affinity to opioid receptors, with some showing promise as potent and selective ligands. acs.org For instance, certain tertiary amides of this scaffold have demonstrated high affinity for mu-opioid receptors.
Furthermore, the spiro-thiazolidinone core, which is structurally related to this compound, has been incorporated into molecules with anticancer properties. nih.gov For example, new 1-thia-4-azaspiro[4.5]decane derivatives have been synthesized and shown to exhibit inhibitory activity against various cancer cell lines. nih.govmdpi.com Research has also indicated that some spirocyclic compounds may possess cytotoxic effects against cancer cells. smolecule.com
The versatility of the this compound scaffold is further highlighted by its use in the development of antiviral agents. A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives were synthesized and evaluated for their activity against human coronavirus, with some compounds showing inhibitory effects on viral replication. nih.gov
The following table provides a summary of the key chemical information for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₅NO | |
| Molecular Weight | 153.22 g/mol | |
| IUPAC Name | This compound | cymitquimica.com |
| CAS Number | 5498-74-8 | cymitquimica.com |
The research on this compound and its analogues continues to expand, driven by the quest for novel molecular entities with valuable biological properties. The unique combination of a nitrogen-containing heterocycle and a spirocyclic system in its structure ensures its continued relevance as a core scaffold in synthetic and medicinal chemistry.
Classical and Established Synthetic Routes to the this compound Framework
Established synthetic routes to the this compound core often rely on the sequential or concerted formation of the requisite carbon-carbon and carbon-nitrogen bonds to construct the bicyclic system. These methods include powerful multicomponent reactions that build molecular complexity in a single step and various cyclization strategies that form the spirocyclic junction.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) are highly efficient synthetic tools that combine three or more starting materials in a single operation to form a complex product containing structural elements from all reactants. nih.gov Isocyanide-based MCRs, such as the Ugi reaction, have proven particularly valuable for the synthesis of diverse heterocyclic scaffolds, including spiro-γ-lactams. nih.govresearchgate.net
The Ugi four-component reaction (Ugi-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govyoutube.com This reaction has been adapted for the synthesis of spiro-lactam systems. For instance, a sequential post-transformation of Ugi adducts has been developed for the synthesis of spiro-β-lactam-pyrroloquinolines. acs.org In a related approach, a metal-free method utilizes chromone-tethered Ugi-adducts which, under basic conditions, undergo Michael addition and subsequent nucleophilic cyclization to form spiro-γ-lactams. researchgate.net While not forming the this compound skeleton directly, these methods highlight the utility of MCRs in constructing spiro-lactam frameworks. A three-component condensation of 2,6-dimethylphenol (B121312) with isobutyraldehyde (B47883) and various nitriles in the presence of concentrated sulfuric acid has been reported to produce 2-azaspiro[4.5]deca-6,9-dien-8-ones and 2-azaspiro[4.5]deca-1,6,9-trien-8-ones, demonstrating a direct entry to the broader azaspiro[4.5]decane system. researchgate.net
| Reaction Type | Components | Resulting Scaffold | Key Features |
| Ugi-4CR Post-Transformation | 2-chloro-3-formyl quinolines, amines, 2-chloroacetic acid, isocyanides | Spiro-β-lactam-pyrroloquinolines | Sequential SNAr/SN2 cyclization of Ugi adducts. acs.org |
| Post-Ugi Cyclization | Chromone-tethered Ugi-adducts | Spiro-γ-lactams | Metal-free; proceeds via Michael addition and nucleophilic cyclization. researchgate.net |
| Three-Component Condensation | 2,6-Dimethylphenol, Isobutyraldehyde, Nitriles | 2-Azaspiro[4.5]deca-dien-8-ones | Acid-catalyzed condensation forming a related spiro system. researchgate.net |
Cyclization Reactions for Spirocyclic Formation
Cyclization reactions are fundamental to the synthesis of the this compound core, establishing the critical spirocyclic junction. These strategies often involve the formation of an N-acyliminium ion or other reactive intermediates that trigger the ring-closing event.
The Mannich reaction, a three-component aminoalkylation, is a powerful tool for C-C bond formation and can be used to generate precursors for spirocyclization. nih.gov The nitro-Mannich (or aza-Henry) reaction, involving the addition of a nitroalkane to an imine, produces β-nitroamines which are versatile intermediates. nih.gov These intermediates can be further elaborated and cyclized to form lactams. For example, a cascade reaction involving a nitro-Mannich addition followed by lactamization has been utilized to synthesize piperidinones, demonstrating the potential of this strategy for building nitrogen-containing rings that could be adapted for spirocyclic systems. nih.gov
A related strategy involves the Povarov reaction, a [4+2] cycloaddition of an imine with an electron-rich alkene. One proposed mechanism involves a stepwise process initiated by a Mannich-type addition, followed by an intramolecular Friedel-Crafts alkylation to construct the heterocyclic ring. nih.gov
The intramolecular cyclization of suitably functionalized precursors under basic conditions is a common strategy for lactam formation. Ugi adducts, for example, can be designed to undergo intramolecular cyclization under basic conditions. This involves a sequential nucleophilic aromatic substitution (SNAr) and a second-order nucleophilic substitution (SN2) reaction to yield spiro-β-lactam scaffolds. acs.org Another approach involves the base-catalyzed cyclization of chromone-tethered precursors, where a Michael addition is followed by a nucleophilic cyclization to furnish spiro-γ-lactams. researchgate.net
Advanced and Stereoselective Synthesis of this compound Analogs
Creating the this compound framework with precise control over the stereochemistry of the spirocenter and any adjacent chiral centers is a primary objective of modern synthetic chemistry. This has led to the development of sophisticated asymmetric approaches.
Asymmetric Synthetic Approaches
Asymmetric synthesis of the this compound core is critical for accessing enantiomerically pure compounds for biological evaluation. Several powerful strategies have emerged to address this challenge.
One notable method is the N-acyliminium ion spirocyclization. In a reported synthesis of 1-azaspiro[4.5]-7-decen-2-one derivatives, chiral N-alkyl-3-dibenzylaminosuccinimide intermediates were derived from L-aspartic acid or L-asparagine. clockss.org The key step involves the spirocyclization of γ-pentenyl-γ-hydroxylactams upon treatment with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). This reaction proceeds with high diastereoselectivity, yielding the 1-azaspiro[4.5]-7-decen-2-ones as a single diastereomer. The stereochemical outcome is directed by the dibenzylamino group, which guides the incoming alkene to add to the N-acyliminium ion from the opposite face. clockss.org
Table of N-Acyliminium Spirocyclization Products clockss.org
| N-Alkyl Substituent | Product | Yield | Diastereoselectivity |
|---|---|---|---|
| Allyl | N-Allyl-1-aza-3-dibenzylamino-spiro[4.5]-7-decen-2-one | 75% | Single diastereomer |
| Propargyl | N-Propargyl-1-aza-3-dibenzylamino-spiro[4.5]-7-decen-2-one | 78% | Single diastereomer |
Another powerful strategy is the use of stereoselective cycloaddition reactions. A formal [3+2] cycloaddition has been developed to construct the densely functionalized spiro-γ-lactam core of Ansalactam A. nih.govacs.orgnih.gov This approach involves the reaction of an oxy-azomethine-type 1,3-dipole or isocyanide, generated from a formamide (B127407) precursor, with an α,β-unsaturated carbonyl compound to forge the spiro-γ-lactam ring system with high stereocontrol. nih.govacs.org For example, the oxidation of an imine intermediate with meta-chloroperoxybenzoic acid (mCPBA) provided the target spiro-γ-lactam in 90% yield as a single isolated diastereomer. nih.govacs.org
Organocascade reactions also provide an efficient route to enantiomerically enriched spiro-lactams. For instance, the stereoselectivity of a Michael addition step can be controlled by a secondary amine catalyst, where a bulky group on the catalyst shields one face of the iminium intermediate, directing the nucleophile to attack from the opposite face. researchgate.net Furthermore, enzymatic methods are emerging as a valuable tool for asymmetric synthesis, with engineered enzymes capable of producing structurally diverse and pharmaceutically relevant azaspiro-alkanes in high yield and with excellent diastereoselectivity and enantioselectivity. nih.gov
Synthetic Methodologies and Strategies for this compound and its Derivatives
The construction of the this compound scaffold, a core motif in various biologically active alkaloids, has been the focus of significant synthetic research. nih.gov Methodologies have evolved to address the inherent challenge of stereocontrolled formation of the sterically demanding spirocyclic center. These strategies range from diastereoselective cyclizations to advanced catalytic C-H functionalization reactions.
1 Diastereoselective and Chiral Auxiliary-Controlled Approaches
1 Diastereoselective Aza-Spirocyclization Strategies
A prominent strategy for the synthesis of this compound derivatives involves N-acyliminium ion chemistry. The spirocyclization of γ-pentenyl-γ-hydroxylactams, upon treatment with a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), proceeds to furnish 1-azaspiro[4.5]-7-decen-2-ones. clockss.org A key feature of this method is the high degree of diastereoselectivity, often yielding the product as a single diastereomer. clockss.org The stereochemical outcome is rationalized by the addition of the alkene to the N-acyliminium ion from the face opposite to a bulky substituent, such as a dibenzylamino group, which effectively shields one side of the intermediate. clockss.org This approach has been successfully applied to the synthesis of various N-alkyl substituted 1-azaspiro[4.5]-7-decen-2-ones. clockss.org The reaction is compatible with different N-alkyl groups, including those containing allyl and alkyne functionalities. clockss.org
| Entry | N-Substituent | Product | Yield (%) | Diastereoselectivity |
| 1 | Methyl | N-methyl-1-azaspiro[4.5]-7-decen-2-one | Good | Single Diastereomer |
| 2 | Propargyl | N-propargyl-1-azaspiro[4.5]-7-decen-2-one | Good | Single Diastereomer |
| 3 | Allyl | N-allyl-1-azaspiro[4.5]-7-decen-2-one | Good | Single Diastereomer |
Table 1: Diastereoselective N-Acyliminium Spirocyclization. Data sourced from research on the synthesis of 1-azaspiro[4.5]-7-decen-2-one derivatives. clockss.org
2 Chiral N-Alkoxyamide-Controlled Syntheses
The use of chiral auxiliaries, particularly in the form of chiral N-alkoxyamides, has emerged as a powerful strategy for asymmetric synthesis of complex nitrogen-containing compounds, including spirocyclic lactams. This methodology has been pivotal in the total synthesis of natural products like fasicularin, where a chiral N-alkoxyamide controls both reactivity and stereoselectivity. researchgate.net The chiral alkoxy group can direct the stereochemical course of key reactions, such as aza-spirocyclization, through remote stereocontrol, thereby establishing multiple contiguous stereocenters. researchgate.net This approach allows for the construction of enantiomerically enriched this compound cores. The chiral N-alkoxyamide not only induces asymmetry but also enables transformations that are not feasible with standard amides. researchgate.net For instance, γ-lactam scaffolds bearing an Evans' chiral auxiliary have been successfully alkylated with various electrophiles to produce α-substituted γ-lactams with good diastereoselectivities. nih.govnih.govumn.edu
2 Catalytic Methodologies in Azaspirodecane Synthesis
Modern catalytic methods offer efficient and atom-economical routes to complex molecular architectures like the this compound skeleton. These strategies often involve the direct functionalization of C-H bonds or cycloaddition reactions, catalyzed by transition metals.
1 Palladium-Catalyzed Aza-[3+2] Cycloaddition Reactions
Palladium catalysis has been effectively employed in [3+2] cycloaddition reactions to construct spirolactam frameworks. One such approach involves the reaction of vinyl methylene (B1212753) cyclic carbonates with pyrrolidinones, which yields diverse chemrxiv.orgchemrxiv.org-spirolactam scaffolds in excellent yields and with high diastereoselectivity. rsc.org Another innovative palladium-catalyzed [3+2] cycloaddition utilizes a twofold C(sp³)-H activation of aliphatic amides, including lactams, to generate the three-carbon unit for the cycloaddition with maleimides. nih.govnih.gov This method leads to the formation of spiro-bicyclic products and is notable for its use of a weakly coordinating amide as the directing group. nih.govnih.gov The use of pyridine-3-sulfonic acid ligands is reported to be crucial for promoting the amide-directed C(sp³)-H activation step. nih.govnih.gov
| Catalyst | Ligand | Reactant 1 | Reactant 2 | Product | Yield (%) |
| Pd(OAc)₂ | Pyridine-3-sulfonic acid | Pivalic amide | N-(4-nitrophenyl)maleimide | [3+2] cycloadduct | 76 |
| Pd₂(dba)₃ | (S)-Tol-BINAP | Vinyl methylene cyclic carbonate | Pyrrolidinone | chemrxiv.orgchemrxiv.org-Spirolactam | >95 |
Table 2: Palladium-Catalyzed [3+2] Cycloaddition for Spirolactam Synthesis. Data compiled from studies on twofold C-H activation and cycloaddition of vinyl methylene cyclic carbonates. nih.govrsc.org
2 Rhodium-Catalyzed C-H Amination Reactions
Rhodium catalysts have proven to be exceptionally versatile in promoting C-H amination reactions, providing a direct route to nitrogen-containing heterocycles. nih.gov Dirhodium-based catalysts, in particular, are effective for both intramolecular and intermolecular oxidation of aliphatic C-H centers. nih.gov Intramolecular C-H amination of sulfamate (B1201201) esters, for example, can be achieved with high efficiency using a strapped carboxylate dirhodium catalyst, Rh₂(esp)₂. nih.gov This methodology allows for the synthesis of various saturated nitrogen heterocycles, which are precursors or analogues of the this compound core. The choice of catalyst and nitrogen source is critical for the success of these transformations.
3 Iridium-Catalyzed C-H Amidation Techniques
Iridium catalysis has enabled the direct amidation of unactivated sp³ C-H bonds, a challenging yet highly desirable transformation in organic synthesis. nih.gov This methodology can be applied to the synthesis of lactams, including spirocyclic variants. With sulfonyl and acyl azides as the nitrogen source, iridium-catalyzed amidation proceeds under mild conditions with a high tolerance for various functional groups. nih.gov This allows for the late-stage functionalization of complex molecules. Furthermore, iridium catalysts have been developed for the asymmetric C-H amidation of arylphosphoryl compounds, leading to products with high diastereomeric ratios, which highlights the potential for stereoselective synthesis of spiro-lactams. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
1-azaspiro[4.5]decan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c11-8-4-7-9(10-8)5-2-1-3-6-9/h1-7H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGGCQQIKCYTHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203512 | |
| Record name | 1-Azaspiro(4.5)decan-2-one | |
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Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5498-74-8 | |
| Record name | 1-Azaspiro(4.5)decan-2-one | |
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| Record name | 1-azaspiro[4.5]decan-2-one | |
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Chemical Reactivity and Derivatization Strategies of 1 Azaspiro 4.5 Decan 2 One
Reactivity of the Lactam Moiety and Spirocyclic Framework
The chemical behavior of 1-Azaspiro[4.5]decan-2-one is dominated by the interplay between the electron-withdrawing nature of the lactam carbonyl group and the nucleophilicity of the nitrogen atom. This duality governs its reactions with both nucleophiles and electrophiles.
Nucleophilic Addition Reactions at the Carbonyl Group
The carbonyl carbon of the lactam in this compound is electrophilic and susceptible to attack by nucleophiles. While less reactive than ketones, this carbonyl group can undergo addition reactions, particularly with strong nucleophiles like organometallic reagents.
The addition of Grignard reagents or organolithium compounds to the lactam carbonyl leads to the formation of a tetrahedral intermediate. This intermediate is typically unstable and can undergo ring-opening or subsequent reactions. However, under carefully controlled conditions, these reactions can be used to introduce new carbon-carbon bonds at the C2 position, leading to the formation of carbinolamines. These intermediates can then be further transformed, providing a pathway to complex substituted azaspirocyclic structures.
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Expected Intermediate | Potential Product |
|---|---|---|---|
| Hydride | Lithium Aluminum Hydride (LiAlH4) | Alkoxide | 1-Azaspiro[4.5]decane |
| Alkyl/Aryl | Methylmagnesium Bromide (CH3MgBr) | Magnesium Alkoxide | 2-Methyl-1-azaspiro[4.5]decan-2-ol |
Note: The products listed are initial adducts which may undergo further reaction depending on conditions.
Electrophilic Reactivity Profiles
The nitrogen atom of the lactam, although part of an amide, retains some nucleophilic character and can react with various electrophiles. This reactivity is fundamental to the synthesis of N-substituted derivatives.
N-Alkylation and N-Acylation: The hydrogen atom on the nitrogen can be substituted by reaction with alkyl halides or acyl chlorides under basic conditions. For instance, N-methylation can be achieved using reagents like dimethyl sulfate. clockss.org Similarly, N-acylation introduces an acyl group, further modifying the electronic properties and steric environment of the lactam.
N-Acyliminium Ion Formation: A key aspect of the electrophilic reactivity involves the formation of N-acyliminium ions. These reactive intermediates are generated from the lactam, often by reaction of an N-unsubstituted or N-alkylated precursor with a Lewis acid or protic acid. The resulting N-acyliminium ion is a powerful electrophile that can undergo intramolecular cyclization reactions, a strategy that has been utilized in the synthesis of complex alkaloids containing the 1-azaspiro[4.5]decane core. clockss.org For example, N-acyliminium spirocyclization of γ-pentenyl-γ-hydroxylactams can yield unsaturated derivatives of this compound. clockss.org
Functional Group Transformations and Derivatization
Beyond reactions at the lactam moiety, the spirocyclic framework of this compound can be modified through various functional group transformations, enabling the synthesis of a diverse library of derivatives.
Oxidation Reactions of the Azaspirodecane Core
Oxidation reactions offer a route to introduce new functional groups or to modify the existing framework. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are versatile oxidizing agents that can react with the azaspirodecane core in several ways. scienceinfo.com
N-Oxide Formation: The nitrogen atom of the parent 1-azaspiro[4.5]decane (the fully reduced form of the lactam) can be oxidized to the corresponding N-oxide. This transformation alters the electronic and steric properties of the nitrogen center, influencing its biological activity and further reactivity.
Baeyer-Villiger Oxidation: While less common for lactams compared to ketones, under specific conditions, a Baeyer-Villiger-type oxidation could potentially lead to the insertion of an oxygen atom adjacent to the carbonyl group, forming a seven-membered ring containing a urethane (B1682113) linkage.
Reduction Reactions for Structural Diversification
The reduction of the lactam carbonyl group is a powerful strategy for structural diversification, providing access to the corresponding saturated 1-azaspiro[4.5]decane. This transformation removes the planar amide constraint, resulting in a more flexible and basic cyclic amine.
Powerful reducing agents like lithium aluminum hydride (LiAlH4) are commonly used for the complete reduction of lactams to cyclic amines. libretexts.orgdavuniversity.org This reaction proceeds via a hydride attack on the carbonyl carbon, followed by the elimination of the oxygen atom to yield the saturated spirocyclic amine. This resulting secondary amine can then be subjected to a wide range of further functionalization reactions, such as alkylation, acylation, and sulfonylation, at the nitrogen atom.
Table 2: Common Reducing Agents and Their Products
| Reagent | Abbreviation | Functional Group Targeted | Product |
|---|---|---|---|
| Lithium Aluminum Hydride | LiAlH4 | Lactam Carbonyl | 1-Azaspiro[4.5]decane (Cyclic Amine) |
Substitution Reactions on the Spirocyclic System
Introducing substituents onto the carbocyclic (cyclohexane) or heterocyclic (pyrrolidinone) rings of the this compound system is a key strategy for modulating its properties.
α-Carbon Functionalization: The carbon atom alpha to the lactam carbonyl (C3 position) can be deprotonated with a strong base to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides or aldehydes (in an aldol (B89426) reaction), to introduce substituents at this position. This approach allows for the stereoselective construction of more complex spirocyclic structures.
Substitution on the Cyclohexane (B81311) Ring: While direct substitution on the saturated cyclohexane ring is challenging, functionalization can be achieved by starting with substituted precursors or through radical-mediated reactions. For instance, derivatives of 2-azaspiro[4.5]decane-1,3-dione with aromatic substitutions on the cyclohexane ring have been synthesized and evaluated for biological activity. nih.gov These strategies often involve building the spirocycle from an already functionalized cyclohexane derivative.
Formation of Complex Derivatives
Synthesis of N-Mannich Bases
The nitrogen atom of the lactam in this compound possesses an active hydrogen, making it a suitable substrate for the Mannich reaction. oarjbp.com This multicomponent reaction involves the aminoalkylation of a compound containing an active hydrogen with an aldehyde (commonly formaldehyde) and a primary or secondary amine. wikipedia.orgadichemistry.com The resulting products are known as Mannich bases, which are β-amino-carbonyl compounds. oarjbp.comwikipedia.org
The reaction mechanism begins with the formation of an electrophilic iminium ion from the amine and formaldehyde. adichemistry.com The lactam nitrogen of this compound then acts as a nucleophile, attacking the iminium ion to form the N-substituted derivative. adichemistry.com This reaction is a powerful tool for introducing an aminomethyl group onto the lactam nitrogen, thereby increasing the structural complexity and modifying the physicochemical properties of the parent molecule. nih.gov The use of various secondary amines allows for the synthesis of a diverse library of N-Mannich bases.
Table 1: Potential Reactants for N-Mannich Base Synthesis This table is generated based on the general principles of the Mannich reaction and does not represent experimentally verified outcomes for this compound specifically.
| Aldehyde Component | Secondary Amine | Potential N-Mannich Base Product |
|---|---|---|
| Formaldehyde | Dimethylamine | 1-((Dimethylamino)methyl)-1-azaspiro[4.5]decan-2-one |
| Formaldehyde | Diethylamine | 1-((Diethylamino)methyl)-1-azaspiro[4.5]decan-2-one |
| Formaldehyde | Piperidine | 1-(Piperidin-1-ylmethyl)-1-azaspiro[4.5]decan-2-one |
| Formaldehyde | Morpholine | 1-(Morpholinomethyl)-1-azaspiro[4.5]decan-2-one |
Integration into Thia-Azaspiro[4.5]decane Systems
While not a direct derivatization of this compound, the synthesis of analogous thia-azaspiro[4.5]decane systems highlights the construction of related spirocyclic scaffolds. A common method for synthesizing 1-thia-4-azaspiro[4.5]decan-3-one derivatives is a one-pot, three-component reaction. nih.govresearchgate.net This reaction typically involves the condensation of a cyclic ketone (such as cyclohexanone), an aromatic amine, and thioglycolic acid (mercaptoacetic acid) in a suitable solvent like dry benzene. nih.govresearchgate.net
This synthetic strategy yields spiro-thiazolidinone derivatives where a sulfur atom is incorporated into the five-membered ring. nih.govmdpi.com The versatility of this reaction allows for the introduction of various substituents on the aromatic amine, leading to a range of functionalized 1-thia-4-azaspiro[4.5]decan-3-one compounds. nih.gov
Table 2: Examples of Synthesized 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives
| Ketone Component | Amine Component | Thiol Component | Product | Yield (%) |
|---|---|---|---|---|
| Cyclohexanone | 4-Bromoaniline | Thioglycolic Acid | 4-(4-Bromophenyl)-1-thia-4-azaspiro[4.5]decan-3-one | 78% researchgate.net |
| 4-Methylcyclohexanone | 4-Fluoroaniline | Thioglycolic Acid | 4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one | 72% researchgate.net |
Glycosylation Reactions for Novel Conjugates
Glycosylation is a critical derivatization strategy for modifying the properties of bioactive molecules. In the context of this compound, N-glycosylation involves the attachment of a carbohydrate moiety to the nitrogen atom of the lactam ring. wikipedia.org This process creates a covalent bond between the anomeric carbon of the sugar and the lactam nitrogen, resulting in a novel glycoconjugate. nih.govnih.gov
The reaction typically proceeds by activating a glycosyl donor, such as an acetylated glycosyl bromide, which can then react with the nucleophilic nitrogen of the lactam. nih.govnih.gov The synthesis of these conjugates can be performed in the presence of a base, like potassium hydroxide, in a suitable solvent system. nih.gov This derivatization is significant as the introduction of a sugar moiety can influence the molecule's solubility, stability, and biological interactions. nih.gov
Table 3: Potential Components for N-Glycosylation of this compound This table illustrates potential reactants based on established glycosylation chemistry.
| Glycosyl Donor | Potential Product |
|---|---|
| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | 1-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl)-1-azaspiro[4.5]decan-2-one |
| 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide | 1-(2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl)-1-azaspiro[4.5]decan-2-one |
| 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl bromide | 1-(2,3,4-Tri-O-acetyl-β-D-xylopyranosyl)-1-azaspiro[4.5]decan-2-one |
Advanced Structural Characterization and Conformational Analysis of 1 Azaspiro 4.5 Decan 2 One and Its Analogs
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic methods offer invaluable insights into the molecular structure, connectivity, and dynamic behavior of 1-Azaspiro[4.5]decan-2-one in a non-destructive manner. Each technique provides a unique piece of the structural puzzle, and together they allow for a thorough characterization of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and conformational analysis of organic molecules, including complex systems like spiro-lactams. nih.gov Through a suite of one-dimensional (¹H, ¹³C) and two-dimensional experiments, it is possible to map out the complete covalent framework and probe the spatial relationships between atoms.
For this compound, ¹H NMR spectroscopy provides initial information on the number and environment of protons. The protons of the cyclohexane (B81311) ring typically appear as a complex series of multiplets in the upfield region (~1.5-1.9 ppm), while the protons on the pyrrolidinone ring, being adjacent to the amide group, are shifted further downfield. pdx.eduoregonstate.edu The protons alpha to the carbonyl group and the nitrogen atom exhibit distinct chemical shifts that are sensitive to the ring's conformation.
¹³C NMR spectroscopy complements the proton data by defining the carbon skeleton. The carbonyl carbon of the lactam ring is readily identifiable by its characteristic downfield chemical shift, typically in the range of 170-180 ppm. The spiro carbon, a quaternary center, also has a unique chemical shift.
Conformational analysis of the spiro-lactam framework is achieved using advanced 2D NMR techniques. nih.gov Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful, as it detects through-space interactions between protons that are in close proximity. clockss.org For instance, NOESY experiments can reveal correlations between protons on the pyrrolidinone ring and the cyclohexane ring, helping to establish the preferred orientation of the two rings relative to each other. clockss.org In analogs, these experiments have been crucial in determining relative configurations at stereocenters. clockss.org Such analyses, often supported by molecular modeling, show that the five-membered lactam ring and the six-membered carbocyclic ring adopt specific low-energy conformations. acs.orgresearchgate.net
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Notes |
| C=O | ¹³C | 175-180 | Typical range for a γ-lactam carbonyl carbon. |
| Spiro-C (C5) | ¹³C | 40-50 | Quaternary spirocyclic carbon. |
| CH₂ (Cyclohexane) | ¹³C | 20-40 | Multiple signals expected for the five distinct methylene (B1212753) carbons. |
| CH₂ (Pyrrolidinone, C3) | ¹³C | 30-40 | Methylene group adjacent to the carbonyl. |
| CH₂ (Pyrrolidinone, C4) | ¹³C | 45-55 | Methylene group adjacent to the spiro carbon. |
| NH | ¹H | 5.0-8.0 | Broad signal, chemical shift is solvent and concentration dependent. |
| CH₂ (Pyrrolidinone, C3) | ¹H | 2.2-2.6 | Protons alpha to the carbonyl group. |
| CH₂ (Pyrrolidinone, C4) | ¹H | 1.8-2.2 | Protons beta to the carbonyl group. |
| CH₂ (Cyclohexane) | ¹H | 1.4-1.8 | Complex overlapping multiplets for the cyclohexane ring protons. |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. vscht.cz For this compound, the IR spectrum is dominated by absorptions characteristic of its constituent parts: the cyclic amide (lactam) and the saturated carbocyclic ring.
The most prominent feature in the IR spectrum is the strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the γ-lactam ring. This band typically appears in the region of 1680-1700 cm⁻¹. pressbooks.pub Its precise frequency can provide subtle clues about ring strain and hydrogen bonding.
Another key diagnostic band is the N-H stretching vibration, which is expected to appear as a medium to strong, somewhat broad peak in the 3200-3400 cm⁻¹ region. specac.com The broadening is often indicative of intermolecular hydrogen bonding in the condensed phase. The C-N stretching vibration of the amide is typically found in the 1029-1200 cm⁻¹ range. specac.com
Interactive Table: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Amide (Lactam) | 3200 - 3400 | Strong, Broad |
| C-H Stretch (sp³) | Alkane | 2850 - 2960 | Strong |
| C=O Stretch | Amide (Lactam) | 1680 - 1700 | Strong, Sharp |
| N-H Bend | Amide (Lactam) | 1550 - 1640 | Medium |
| C-H Bend (Scissoring) | Methylene (CH₂) | ~1465 | Medium |
| C-N Stretch | Amide (Lactam) | 1029 - 1200 | Medium |
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. chemguide.co.uk In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion (M⁺) can be determined, which allows for the unambiguous confirmation of the molecular formula, C₉H₁₅NO. clockss.org
Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure. libretexts.org For this compound (m/z = 153.22), the fragmentation is dictated by the stability of the resulting carbocations and neutral losses. nih.govbiosynth.com
Common fragmentation pathways for lactams and spirocyclic alkanes include:
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common pathway for amides. This could lead to the loss of CO or other fragments from the pyrrolidinone ring.
Ring Fragmentation: The cyclohexane ring can undergo fragmentation, typically involving the loss of ethylene (B1197577) (C₂H₄, 28 Da) or larger alkyl fragments. libretexts.org
McLafferty Rearrangement: While less common for this specific structure, rearrangements involving hydrogen transfer can sometimes occur.
The analysis of these fragments helps to piece together the structure and confirm the connectivity of the spirocyclic system.
Interactive Table: Predicted Mass Spectrometry Fragments for this compound
| m/z Value (Predicted) | Ion Structure/Fragment Lost | Notes |
| 153 | [C₉H₁₅NO]⁺ | Molecular Ion (M⁺) |
| 125 | [M - CO]⁺ | Loss of carbon monoxide from the lactam ring via alpha-cleavage. |
| 110 | [M - C₃H₇]⁺ | Loss of a propyl radical from the cyclohexane ring. |
| 96 | [M - C₄H₉]⁺ or fragmentation of both rings | Complex fragmentation, potentially involving loss of a butyl radical. |
| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation fragment. |
| 55 | [C₄H₇]⁺ | Butenyl cation, a common fragment from cyclic alkanes. |
X-ray Crystallographic Analysis for Solid-State Structures
While spectroscopic methods provide detailed information about a molecule's structure in solution, single-crystal X-ray crystallography offers an unparalleled, unambiguous determination of the atomic arrangement in the solid state. This technique yields a precise three-dimensional model of the molecule, providing exact bond lengths, bond angles, and torsional angles.
For analogs of this compound, crystallographic studies have revealed key structural features. The six-membered cyclohexane ring consistently adopts a stable chair conformation. researchgate.netnih.gov The five-membered pyrrolidinone ring, however, is typically found in an envelope conformation, with the spiro carbon atom often being the "flap" of the envelope. researchgate.net
This compound itself is achiral. However, many of its derivatives and analogs possess one or more stereocenters, making them chiral. For these chiral analogs, X-ray crystallography is the definitive method for determining the absolute configuration. When a chiral molecule crystallizes in a non-centrosymmetric space group, the use of X-ray radiation of a suitable wavelength (e.g., Cu Kα) can induce anomalous dispersion effects. By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the absolute arrangement of atoms in space can be unequivocally established. This is crucial in fields like medicinal chemistry and natural product synthesis, where biological activity is often highly dependent on stereochemistry.
The packing of molecules in a crystal lattice is governed by a network of non-covalent interactions. X-ray crystallography provides the precise geometric data needed to identify and analyze these forces, which are critical for understanding physical properties like melting point and solubility. mdpi.com
For this compound and its analogs, the most significant intermolecular interaction is hydrogen bonding. researchgate.net The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This typically leads to the formation of chains or dimers in the crystal structure, where molecules are linked via strong N-H···O=C hydrogen bonds. researchgate.net
Interactive Table: Crystallographic Data for an Analog, 4-(Pyrimidin-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one nih.gov
| Parameter | Value |
| Chemical Formula | C₁₂H₁₅N₃OS |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.2466 (2) |
| b (Å) | 8.6748 (2) |
| c (Å) | 22.0439 (6) |
| β (°) | 95.698 (1) |
| Volume (ų) | 1188.61 (6) |
| Z | 4 |
| Key Conformations | Cyclohexane: Chair; Thiazolidinone: Envelope |
| Intermolecular Contacts | C-H···O, C-H···S |
Conformational Dynamics and Stereochemical Properties
The rigid yet dynamic nature of the this compound framework is a subject of significant scientific interest. The spiro fusion of the five-membered pyrrolidinone and six-membered cyclohexane rings leads to complex conformational possibilities, which are essential to delineate for a complete structural understanding.
Investigation of Ring Reversal and Conformational Equilibria
The conformational landscape of this compound is primarily defined by the puckering of its two constituent rings. For derivatives of this compound, it has been established that the cyclohexane ring predominantly adopts a stable chair conformation, which minimizes torsional and steric strain. The five-membered pyrrolidinone ring, in contrast, typically assumes a flexible envelope conformation, with the spiro carbon atom often acting as the "flap" of the envelope researchgate.net.
The dynamic behavior of this system involves the interconversion between different conformers through processes like ring reversal of the cyclohexane moiety and pseudorotation of the pyrrolidinone ring. These conformational changes are associated with specific energy barriers. While detailed experimental or computational data on the precise energy barriers for ring reversal in the parent this compound are not extensively documented in publicly available literature, analogous spirocyclic systems provide valuable insights. The energy barrier for chair-to-chair interconversion in cyclohexane is approximately 10-11 kcal/mol. The fusion of the pyrrolidinone ring is expected to influence this barrier, though the exact quantitative effect remains a subject for further detailed computational and experimental (e.g., variable-temperature NMR) studies.
The conformational equilibrium will favor the conformer that minimizes unfavorable steric interactions. For substituted analogs of this compound, the position and nature of the substituents will play a critical role in determining the predominant conformation. For instance, bulky substituents on the cyclohexane ring will preferentially occupy equatorial positions to alleviate 1,3-diaxial interactions.
Table 1: Postulated Conformational Equilibria Data for this compound
| Parameter | Cyclohexane Ring | Pyrrolidinone Ring | Notes |
| Predominant Conformation | Chair | Envelope | Minimizes torsional and steric strain. |
| Puckering Amplitude (Q) | Data not available | Data not available | Requires detailed computational or crystallographic analysis. |
| Phase Angle of Pseudorotation (Φ) | N/A | Data not available | Describes the specific envelope or twist conformation. |
| Energy Barrier for Ring Reversal (kcal/mol) | Estimated >10 | Data not available | By analogy to substituted cyclohexanes; specific value for the spiro system is needed. |
| Equilibrium Constant (Keq) | Data not available | Data not available | Dependent on specific conformers and substitution patterns. |
Note: The data in this table is largely based on general principles of conformational analysis of similar ring systems due to the lack of specific experimental or computational results for the parent this compound in the reviewed literature. Further research is required to determine these specific parameters.
Steric and Electronic Influences on Molecular Geometry
The molecular geometry of this compound, including its bond lengths, bond angles, and dihedral angles, is a delicate balance of inherent steric and electronic effects. The spirocyclic nature of the molecule introduces significant steric constraints around the quaternary spirocenter.
Electronic Effects: The presence of the lactam functionality in the pyrrolidinone ring introduces significant electronic effects. The amide bond possesses partial double bond character due to resonance, which leads to a planarization of the atoms involved (C-N-C=O). This planarity influences the puckering of the five-membered ring. Furthermore, the lone pair on the nitrogen atom and the carbonyl group can participate in various non-covalent interactions, such as hydrogen bonding, which can further stabilize specific conformations.
Table 2: Representative Geometric Parameters for a this compound Framework
| Parameter | Expected Value/Range | Influencing Factors |
| Bond Lengths (Å) | ||
| C=O | ~1.23 | Amide resonance |
| C-N (amide) | ~1.33 | Partial double bond character |
| C-C (spiro) | ~1.54 - 1.56 | Steric crowding at the quaternary center |
| Bond Angles (°) | ||
| N-C-C (in lactam) | ~108 - 112 | Ring strain in the five-membered ring |
| C-C-C (in cyclohexane) | ~109 - 112 | Deviation from ideal tetrahedral angle due to ring puckering |
| Dihedral Angles (°) | ||
| H-C-C-H (cyclohexane) | ~55 - 60 (gauche) | Chair conformation |
| ω (amide torsion) | ~180 (trans) or ~0 (cis) | Planarity of the amide bond |
Note: The values in this table are illustrative and based on standard bond lengths and angles for similar functional groups and ring systems. Precise values for this compound would require specific experimental or computational determination.
Computational and Theoretical Chemistry Studies on 1 Azaspiro 4.5 Decan 2 One
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of molecules. While specific studies on the unsubstituted 1-Azaspiro[4.5]decan-2-one are not extensively detailed in the literature, DFT calculations have been successfully applied to rationalize the stereochemical course of reactions in the synthesis of more complex dibenzo-1-azaspiro[4.5]decanes. nih.govfigshare.com These studies typically involve optimizing the geometry of reactants, transition states, and products to determine the lowest energy pathways.
For this compound, such calculations would typically yield information on:
Molecular Orbitals: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO is generally localized around the nitrogen atom and the amide carbonyl group, indicating these are likely sites for electrophilic attack. The LUMO would be centered on the carbonyl carbon, marking it as the primary site for nucleophilic attack.
Electrostatic Potential (ESP) Map: An ESP map would visualize the charge distribution across the molecule. The electronegative oxygen atom of the carbonyl group would exhibit a region of high negative potential, making it a hydrogen bond acceptor. The amide hydrogen would show a positive potential, acting as a hydrogen bond donor.
Reactivity Descriptors: Parameters derived from conceptual DFT, such as electronegativity, hardness, softness, and Fukui functions, could be calculated to predict the most reactive sites for various types of chemical reactions.
Below is a table illustrating typical data that would be generated from DFT calculations for a molecule like this compound, based on common findings for similar organic molecules.
| Calculated Property | Typical Predicted Value/Observation | Significance |
| HOMO Energy | -6.5 to -7.5 eV | Indicates electron-donating ability; susceptibility to oxidation. |
| LUMO Energy | +1.0 to +2.0 eV | Indicates electron-accepting ability; susceptibility to reduction. |
| HOMO-LUMO Gap | 7.5 to 9.5 eV | Relates to chemical stability and electronic transitions. |
| Dipole Moment | 3.0 to 4.5 D | Indicates overall molecular polarity, influencing solubility and intermolecular forces. |
| Mulliken Atomic Charges | C(carbonyl): +0.4 to +0.6; O(carbonyl): -0.5 to -0.7; N: -0.4 to -0.6 | Quantifies partial charges on atoms, predicting sites for nucleophilic/electrophilic attack. |
Molecular Modeling and Simulation of Conformational Preferences
The three-dimensional structure of this compound is defined by the conformations of its two constituent rings, which are locked together by the spiro carbon atom. Molecular modeling and simulation techniques are essential for understanding the preferred spatial arrangements and the energy landscape associated with conformational changes.
The most stable conformation of the this compound skeleton has been inferred from X-ray crystallography studies of its derivatives. These studies reveal a consistent conformational preference:
The six-membered cyclohexane (B81311) ring typically adopts a stable chair conformation . This arrangement minimizes both angle strain and torsional strain by staggering the C-H bonds on adjacent carbons.
The five-membered pyrrolidin-2-one (γ-lactam) ring is generally found in an envelope conformation . In this arrangement, four of the ring atoms are approximately coplanar, while the fifth atom—often the spiro carbon—is out of the plane.
Molecular dynamics (MD) simulations could further elaborate on these static pictures by modeling the dynamic behavior of the molecule in solution. Such simulations would reveal the flexibility of the rings, the energy barriers to ring-flipping (for the cyclohexane ring) or pseudorotation (for the lactam ring), and the influence of solvent on conformational stability.
The table below summarizes the key conformational features.
| Structural Component | Preferred Conformation | Key Dihedral Angles (Typical) | Reason for Preference |
| Cyclohexane Ring | Chair | Approx. ±60° (avoids eclipsing) | Minimization of torsional and angle strain. |
| Pyrrolidin-2-one Ring | Envelope | Some near 0° (planar part), others larger | Relief of ring strain in a 5-membered ring. |
Prediction of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for predicting the feasibility of reaction pathways and for understanding the origins of stereoselectivity. For spirocycles like this compound, a key synthetic challenge is the construction of the quaternary spirocenter. Theoretical modeling can elucidate the mechanisms of reactions used to form this center.
One relevant reaction is the N-acyliminium ion spirocyclization. clockss.org In this type of reaction, a precursor containing an N-acyliminium ion and a nucleophilic side chain is induced to cyclize. Computational modeling of this process would involve:
Reactant and Product Optimization: Calculating the ground-state energies of the acyclic precursor and the spirocyclic product.
Transition State Searching: Locating the transition state structure for the cyclization step. The geometry of the transition state is crucial for explaining stereochemical outcomes. For instance, calculations can show why a nucleophile adds to a particular face of the iminium ion, which is often dictated by minimizing steric hindrance from existing substituents. clockss.org
Activation Energy Calculation: The energy difference between the reactant and the transition state gives the activation energy, which determines the reaction rate.
DFT calculations on the transition states for the synthesis of dibenzo-1-azaspiro[4.5]decanes have shown excellent agreement with experimental findings, correctly predicting the observed diastereoselectivity. figshare.com Similar studies on the formation of this compound would provide a deep understanding of the controlling factors in its synthesis.
| Computational Step | Objective | Information Gained |
| Geometry Optimization | Find the lowest energy structures of reactants, intermediates, and products. | Bond lengths, bond angles, and relative stabilities. |
| Transition State Search | Locate the highest energy point along the reaction coordinate. | Geometry of the activated complex; insight into bond-making/breaking. |
| Frequency Calculation | Characterize stationary points as minima or transition states. | Zero-point vibrational energies; confirmation of transition state structure. |
| IRC Calculation | Map the reaction pathway from transition state to products/reactants. | Confirmation that the transition state connects the correct species. |
Computational Analysis of Spirocyclic Strain and Stability
The presence of a spirocenter introduces a unique type of strain into a molecule. The spiro carbon atom is part of two rings, which can impose rigid geometric constraints that lead to increased strain energy compared to analogous non-spirocyclic systems.
The total strain energy in this compound can be computationally assessed using several methods. A common approach is to use an isodesmic or homodesmotic reaction scheme. mdpi.com In this method, the energy of the target molecule is compared with the energies of a set of strain-free reference compounds through a balanced chemical equation. The enthalpy of this hypothetical reaction, calculated using a high-level quantum chemical method, corresponds to the strain energy of the target molecule.
For this compound, the strain would arise from several factors:
Angle Strain: The internal bond angles around the spiro carbon are forced to accommodate the geometries of both the five-membered and six-membered rings.
Torsional Strain: The fusion of the two rings can lead to eclipsed or gauche interactions that would not be present in separate, unstrained rings.
Transannular Strain: Non-bonded interactions between atoms across the rings can contribute to destabilization.
By calculating the strain energy, chemists can predict the thermodynamic stability of the molecule and anticipate its reactivity. For example, molecules with high strain energy may be more susceptible to ring-opening reactions that relieve this strain. General methods for the direct computation of hydrocarbon strain energies have been developed and could be adapted for heteroatomic systems like the one . mdpi.com
Emerging Research Directions and Future Perspectives
Development of Novel Catalytic Systems for Azaspirodecane Formation
The synthesis of the quaternary spirocyclic center in azaspirocanes remains a formidable challenge. Historically, methods often involved multi-step sequences. However, the field is rapidly advancing through the development of novel catalytic systems that offer greater efficiency, selectivity, and sustainability.
Recent breakthroughs include palladium-catalyzed dearomative azaspirocyclization and rhodium-catalyzed cascade reactions, which enable the construction of the complex spirocyclic framework in fewer steps and with high selectivity. These methods represent a significant leap forward in creating libraries of spirocyclic compounds for further investigation.
A key area of development is asymmetric catalysis, which is crucial for producing enantiomerically pure azaspirocycles for pharmaceutical applications. Research is focused on designing chiral ligands and catalysts that can control the stereochemical outcome of the spirocyclization reaction.
| Catalyst Type | Reaction | Key Advantages |
| Palladium-based | Dearomative Azaspirocyclization | Convergent synthesis, introduction of carbon substituents. |
| Rhodium-based | Cycloisomerization/Diels-Alder Cascade | High selectivity, formation of complex polycyclic systems. |
| Enzymatic | Biocatalytic Cyclopropanation | High stereoselectivity, operates in mild conditions. |
Exploration of New Derivatization Pathways for Enhanced Functionality
The 1-Azaspiro[4.5]decan-2-one scaffold serves as a versatile starting point for creating a diverse range of functional molecules. Future research is heavily focused on exploring novel derivatization pathways to synthesize analogs with enhanced or entirely new functionalities for applications in medicine and beyond.
One promising direction is the synthesis of derivatives as mitochondrial permeability transition pore (mPTP) inhibitors, which have potential applications in treating ischemia/reperfusion injuries. nih.govacs.orged.ac.uknih.gov By modifying the core structure, researchers have developed compounds that show high potency in inhibiting mPTP opening and protecting cardiomyocytes from hypoxia-induced death. nih.goved.ac.uknih.gov Another significant application is the development of radioligands for imaging sigma-1 receptors in the brain, which could aid in the diagnosis and study of neurological disorders.
Furthermore, synthetic strategies are being developed to use this compound derivatives as key intermediates in the total synthesis of complex natural alkaloids like FR901483 and TAN1251D. clockss.org These pathways often involve stereocontrolled N-acyliminium ion spirocyclization, allowing for the precise installation of required functional groups. clockss.org
| Derivative Class | Target Application | Key Research Finding |
| Triazaspiro[4.5]decan-2-ones | Mitochondrial Permeability Transition Pore (mPTP) Inhibition | High in vitro potency and cytoprotective activity in hypoxia models. nih.goved.ac.uknih.gov |
| Oxa-azaspiro[4.5]decane Derivatives | Sigma-1 Receptor Radioligands | Nanomolar affinity for σ1 receptors, enabling potential for brain imaging agents. |
| N-alkyl-1-azaspiro[4.5]-7-decen-2-ones | Alkaloid Synthesis | Serve as key chiral intermediates for synthesizing immunosuppressants and receptor antagonists. clockss.org |
Advanced Computational Design of Azaspirocyclic Structures
Computational chemistry has become an indispensable tool in modern drug discovery and catalyst design. For azaspirocyclic structures, methods like Density Functional Theory (DFT) are pivotal in rationalizing reaction mechanisms and predicting stereochemical outcomes. clockss.org
Modeling studies are being employed to understand the structure-activity relationships (SAR) of new this compound derivatives. For instance, computational docking has been used to identify the binding sites of mPTP inhibitors at the interface of ATP synthase subunits, providing a rationale for their observed inhibitory activity. nih.goved.ac.uk This synergy between synthesis and computation accelerates the optimization of lead compounds by predicting which modifications are most likely to improve potency and selectivity.
In the realm of synthesis, DFT calculations help elucidate the transition states of complex catalytic cycles, explaining the high selectivity observed in rhodium-catalyzed cascade reactions, for example. This understanding allows for the rational design of new catalysts and substrates to achieve even greater control over the formation of specific azaspirocyclic isomers.
Integration of this compound into Advanced Materials Science
While the primary focus for this compound has been in medicinal chemistry, its unique structural properties present intriguing possibilities in materials science. The rigid spirocyclic lactam structure is a candidate for creating novel polymers with enhanced thermal and mechanical properties.
Lactams can undergo ring-opening polymerization to form polyamides. The incorporation of the spirocyclic this compound monomer into a polymer backbone could introduce significant rigidity, potentially leading to materials with high glass transition temperatures and improved dimensional stability. Although this area is still nascent, the principles of polymer chemistry suggest that such spirocyclic polyamides could find use in applications requiring robust performance under demanding conditions.
Future research may focus on developing efficient polymerization methods for this compound and characterizing the properties of the resulting polymers. Furthermore, functional groups can be appended to the azaspirodecane core to create functional polymers with tailored optical, electronic, or recognition properties, opening doors to applications in sensors, specialty coatings, and advanced composites.
Synergistic Research Across Synthetic Chemistry, Structural Biology, and Computational Disciplines
The most significant future advancements in the field of azaspirocyclic compounds will likely emerge from the convergence of multiple scientific disciplines. The development of novel therapeutics and materials based on the this compound scaffold will require a deeply integrated, synergistic approach.
This interdisciplinary model involves:
Synthetic Chemistry: To build diverse libraries of novel azaspirocyclic compounds and develop efficient, scalable catalytic methods for their production.
Structural Biology: To understand how these molecules interact with biological targets such as enzymes and receptors. X-ray crystallography and other techniques can reveal precise binding modes, guiding further design.
Computational Disciplines: To model molecular interactions, predict biological activity and physicochemical properties, and rationalize reaction mechanisms. clockss.orgnih.goved.ac.uk
This collaborative cycle—where computational models predict promising structures, synthetic chemists create them, and structural biologists validate their interactions—dramatically accelerates the discovery pipeline. Such an approach not only speeds up the development of new drug candidates but also fosters innovation by revealing new principles of molecular recognition and catalysis that can be applied to a wide range of scientific challenges.
Q & A
Q. What synthetic methodologies are most effective for producing 1-Azaspiro[4.5]decan-2-one, and how can purity be validated?
Methodological Answer: Utilize multi-step organic synthesis, such as intramolecular cyclization of appropriately substituted precursors. For purity validation, combine chromatographic techniques (HPLC, GC) with spectroscopic methods (NMR, IR) to confirm structural integrity . Ensure reproducibility by documenting solvent systems, temperature gradients, and catalyst loadings in the experimental section .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish it from analogs?
Methodological Answer: Prioritize - and -NMR to identify spirocyclic proton environments and carbonyl resonance. Compare experimental data with computational predictions (e.g., DFT) to resolve ambiguities. Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides definitive stereochemical evidence .
Q. How can researchers align studies on this compound with existing theoretical frameworks in spirocyclic chemistry?
Methodological Answer: Anchor experiments to theories like Baldwin’s rules for cyclization kinetics or frontier molecular orbital (FMO) theory for reactivity predictions. Use literature reviews to identify gaps, such as understudied ring-strain effects or substituent-dependent conformational dynamics .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
Methodological Answer: Conduct meta-analyses of published datasets, controlling for variables like assay type (e.g., in vitro vs. in vivo), cell lines, and compound solubility. Apply statistical tools (ANOVA, regression) to isolate confounding factors. Validate findings via orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. How can factorial design optimize reaction conditions for synthesizing this compound under green chemistry principles?
Methodological Answer: Employ a factorial design to test variables (e.g., solvent polarity, catalyst concentration, reaction time). Use response surface methodology (RSM) to model interactions between factors. Prioritize eco-friendly solvents (e.g., ethanol, water) and quantify sustainability via E-factor calculations .
Q. What computational approaches best predict the pharmacokinetic properties of this compound, and how do they compare to empirical data?
Methodological Answer: Combine molecular dynamics (MD) simulations for membrane permeability predictions with QSAR models for metabolic stability. Validate against experimental ADME profiles (e.g., Caco-2 assays, microsomal stability tests). Address discrepancies by refining force-field parameters or expanding training datasets .
Q. How do stereochemical variations in this compound influence its mechanism of action in enzyme inhibition studies?
Methodological Answer: Synthesize enantiomerically pure isomers via chiral chromatography or asymmetric catalysis. Use kinetic assays (e.g., IC, K) and structural biology techniques (cryo-EM, X-ray co-crystallography) to correlate stereochemistry with binding affinity. Compare results to docking simulations for mechanistic insights .
Methodological Best Practices
- Data Reproducibility : Document all experimental parameters (e.g., reagent grades, instrument calibration) in supplemental materials. Use standardized protocols like NIH’s Rigor and Reproducibility guidelines .
- Conflict Resolution : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved questions during literature reviews .
- Interdisciplinary Integration : Combine synthetic chemistry with computational modeling and bioassays to address multidimensional research gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
